5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106561-30-2 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5,6-dimethyl-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N2O2/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11) |
InChI Key |
FXMMCOBFTLOGEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)NC=N2)C |
Origin of Product |
United States |
Synthetic Methodologies for Furo 2,3 D Pyrimidin 4 3h One Derivatives
General Synthetic Approaches to Furo[2,3-d]pyrimidine (B11772683) Systems
General methods for synthesizing the furo[2,3-d]pyrimidine system often rely on building the pyrimidine (B1678525) ring from a functionalized furan (B31954) precursor. These methods are designed to be efficient and accommodate various substituents on the fused ring system.
Cyclocondensation reactions are a cornerstone in the synthesis of furo[2,3-d]pyrimidines. These reactions typically involve the cyclization of an amino-substituted furan derivative with a one-carbon synthon.
A common strategy begins with a 2-aminofuran-3-carbonitrile (B147697) or a 2-aminofuran-3-carboxylate as the key intermediate. researchgate.netresearchgate.net For instance, the thermal cyclocondensation of a suitable furan derivative can be achieved by refluxing it with reagents such as formic acid and acetic anhydride (B1165640). nih.gov This process facilitates the closure of the pyrimidine ring to yield the furo[2,3-d]pyrimidin-4(3H)-one core. nih.gov
Another approach involves multi-component condensation reactions. Three-component reactions between alkyl isocyanides, barbituric acid derivatives, and aryl carboxaldehydes have been shown to produce substituted furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in excellent yields under neutral conditions. researchgate.net The versatility of these methods allows for the introduction of diverse substituents onto the heterocyclic scaffold. researchgate.net
Table 1: Examples of Cyclocondensation Reactions
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| 2-Aminofuran Derivative | Formic Acid, Acetic Anhydride | Furo[2,3-d]pyrimidinone | nih.gov |
| 2-Amino-4,5-diphenylfuran-3-carbonitrile | Acetic Anhydride | Furo[2,3-d]pyrimidin-4(3H)-one derivative | researchgate.net |
| Alkyl Isocyanides, Barbituric Acid, Aryl Carboxaldehydes | None (Neutral Conditions) | 6-(Alkylamino)-5-aryl-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione | researchgate.net |
The Aza-Wittig reaction provides an efficient and mild route for the synthesis of nitrogen-containing heterocycles, including furo[2,3-d]pyrimidin-4(3H)-ones. umich.eduwikipedia.org This reaction involves the use of iminophosphoranes, which are generated from the reaction of an organic azide (B81097) with a phosphine, typically triphenylphosphine (B44618) (Staudinger reaction). chemistry-reaction.com
The general mechanism involves the reaction of an iminophosphorane with a carbonyl compound or its equivalent. wikipedia.org For the synthesis of furo[2,3-d]pyrimidinones, an iminophosphorane derived from a 2-azidofuran precursor reacts with an isocyanate. umich.eduresearchgate.net This forms a carbodiimide (B86325) intermediate, which subsequently cyclizes in the presence of a catalytic amount of a base like sodium alkoxide or potassium carbonate to yield the desired 2-substituted furo[2,3-d]pyrimidin-4(3H)-one. umich.edu This method is valued for its mild reaction conditions, which helps to preserve the integrity of the often-sensitive furan ring. umich.edu
The key steps in the Aza-Wittig synthesis are:
Formation of the iminophosphorane from an azide and phosphine. chemistry-reaction.com
Reaction of the iminophosphorane with a carbonyl-containing compound (e.g., isocyanate) to form an intermediate (e.g., carbodiimide). umich.edu
Intramolecular cyclization to form the final heterocyclic product. umich.edu
Synthesis of Dimethylated Furo[2,3-d]pyrimidine Analogues
The synthesis of specific analogues, such as those with methyl substitutions, follows the general principles outlined above but requires specifically tailored starting materials.
The synthesis of the positional isomer 2,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one involves a multi-step sequence that first constructs a furan ring with the necessary substituents, followed by the formation of the pyrimidine ring.
A representative synthetic pathway can start with the preparation of a substituted furan intermediate. For example, a furan derivative can be prepared by reacting an α-chloro ketone, such as α-chloro acetylacetone (B45752), with a compound containing an active methylene (B1212753) group, like malononitrile (B47326), in the presence of a base such as sodium ethoxide. nih.gov
Once the appropriately substituted 2-amino-5-methylfuran-3-carbonitrile is obtained, the pyrimidine ring can be formed. Cyclization with acetic anhydride would lead to the introduction of a methyl group at the 2-position, resulting in the formation of the 2,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one structure. researchgate.net
Table 2: General Synthesis Steps for 2,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Furan Formation | α-Chloro Ketone, Malononitrile | Sodium Ethoxide | 2-Aminofuran derivative | nih.gov |
| 2. Pyrimidine Formation | 2-Aminofuran derivative | Acetic Anhydride, Reflux | Furo[2,3-d]pyrimidin-4(3H)-one derivative | researchgate.netnih.gov |
Chlorination is a common transformation in the synthesis of furo[2,3-d]pyrimidine derivatives, as the resulting chloro-substituted compound is a versatile intermediate for further functionalization via nucleophilic substitution reactions. researchgate.net
The 4-oxo group of the furo[2,3-d]pyrimidin-4(3H)-one core can be converted to a 4-chloro group. This is typically achieved by treating the pyrimidinone with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net For example, refluxing a 5,6-disubstituted furo[2,3-d]pyrimidin-4(3H)-one with SOCl₂ can yield the corresponding 4-chlorofuro[2,3-d]pyrimidine (B1450971) in good yield. researchgate.net This chlorinated intermediate can then react with various nucleophiles, such as hydrazine, to introduce new functional groups at the 4-position. researchgate.net
Synthetic Routes to 2,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one (Positional Isomer)
Nucleophilic Displacement Reactions for 4-Substitution
Substitution at the 4-position of the furo[2,3-d]pyrimidine nucleus is a key strategy for creating diverse analogues. Nucleophilic displacement reactions are commonly employed for this purpose. A prominent example is the N⁴-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines. nih.govnih.gov In this approach, a precursor N-aryl amine is treated with an appropriate alkylating agent, typically an alkyl iodide, to furnish the N⁴-alkylated product. capes.gov.br
This method has been successfully used to synthesize a series of 4-substituted-5-methyl-furo[2,3-d]pyrimidines. capes.gov.br For instance, starting from the N-aryl precursor, N⁴-alkylation with various alkyl iodides yields compounds with different alkyl groups at the 4-position. capes.gov.br The potency of these compounds as microtubule depolymerizing agents was found to decrease as the size of the N⁴-alkyl group increased. capes.gov.br
Table 1: N⁴-Alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amine
| Starting Material | Alkylating Agent | Product | Reference |
|---|---|---|---|
| N-(4-methoxyphenyl)-5-methylfuro[2,3-d]pyrimidin-4-amine | Dimethyl sulfate | N-methyl-N-(4-methoxyphenyl)-5-methylfuro[2,3-d]pyrimidin-4-amine | nih.gov |
| N-(4-methoxyphenyl)-5-methylfuro[2,3-d]pyrimidin-4-amine | Ethyl iodide | N-ethyl-N-(4-methoxyphenyl)-5-methylfuro[2,3-d]pyrimidin-4-amine | capes.gov.br |
| N-(4-methoxyphenyl)-5-methylfuro[2,3-d]pyrimidin-4-amine | Propyl iodide | N-propyl-N-(4-methoxyphenyl)-5-methylfuro[2,3-d]pyrimidin-4-amine | capes.gov.br |
Synthetic Methods for 5-Aroyl/Heteroaroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones
The synthesis of highly substituted furo[2,3-d]pyrimidine-2,4(1H,3H)-diones represents a significant synthetic challenge. These complex structures are often assembled using multicomponent reactions that allow for the rapid construction of the heterocyclic core with desired substitutions in a single step. nih.gov
An environmentally benign and efficient one-pot, three-component reaction has been developed for the regioselective synthesis of 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov This strategy involves the sequential condensation of an aryl (or heteroaryl)glyoxal monohydrate, 1,3-dimethylbarbituric acid, and an alkyl isocyanide. nih.govnih.gov This approach is highly convergent, combining three distinct starting materials into a single, more complex product without the need to isolate intermediates. nih.gov The reaction has been shown to tolerate a variety of functional groups on the glyoxal (B1671930) and isocyanide components, leading to a library of furo[2,3-d]pyrimidine diones with good to excellent yields. nih.gov It was noted that yields were slightly better when using cyclohexyl isocyanide compared to tert-butyl isocyanide. nih.gov
The efficiency of the aforementioned one-pot synthesis is significantly enhanced by the use of a catalyst. Zirconyl chloride octahydrate (ZrOCl₂•8H₂O) has been identified as a highly effective and eco-friendly catalyst for this transformation. nih.gov The reaction proceeds smoothly in water at 50°C with an ultra-low loading of just 2 mol% of the catalyst. nih.gov Zirconium-based catalysts, acting as Lewis acids, are known to activate carbonyl groups, facilitating nucleophilic attack and subsequent cyclization steps in multicomponent reactions. rsc.org The use of ZrOCl₂•8H₂O provides a new and improved method for obtaining these pyrimidine derivatives, characterized by good yields, a simple experimental procedure, and short reaction times. researchgate.net
To align with the principles of green chemistry, synthetic methods are increasingly being developed that utilize aqueous media and energy-efficient technologies like microwave irradiation. The synthesis of various furo[2,3-d]pyrimidine derivatives has been successfully achieved in water, which serves as an eco-friendly solvent. niscpr.res.inresearchgate.net Microwave-assisted synthesis, in particular, has emerged as a powerful tool that can dramatically reduce reaction times and often improve product yields. nih.govnih.gov For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a related class of compounds, has been efficiently carried out in water under microwave irradiation without the need for a catalyst. researchgate.net This protocol offers advantages of higher yields, lower cost, and reduced environmental impact. researchgate.net The one-pot three-component synthesis of 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones is conducted in water, highlighting the green nature of the procedure. nih.gov
Synthesis of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines
The synthesis of 4-substituted-5-methyl-furo[2,3-d]pyrimidines has been a focus of research due to their potential as microtubule targeting agents. nih.govresearchgate.net The general synthetic route begins with the reaction of hydroxyacetone (B41140) and malononitrile to form an intermediate that is then treated with formamidine (B1211174) hydrochloride to construct the core 5-methyl-furo[2,3-d]pyrimidine ring system. nih.gov Subsequent functionalization at the 4-position is then carried out to produce the target compounds. nih.govcapes.gov.br
The Ullmann coupling reaction is a cornerstone in the synthesis of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines. nih.govnih.gov This copper-catalyzed cross-coupling reaction is used to form a crucial carbon-nitrogen bond between the 4-amino group of the pyrimidine core and an aryl halide. nih.govresearchgate.netdoi.org
In a typical procedure, 5-methyl-furo[2,3-d]pyrimidine is coupled with an appropriate aryl iodide using copper(I) iodide (CuI) as the catalyst and an amino acid, such as L-proline, as a ligand. nih.gov The use of a ligand is critical for stabilizing the copper catalyst and facilitating the reaction. doi.org Research has shown that optimizing the ligand can significantly improve reaction yields. For instance, in the coupling of 5-methyl-furo[2,3-d]pyrimidine with p-nitrophenyl iodide, switching the ligand from L-proline to pipecolinic acid resulted in a notable increase in the yield of the desired N-arylated product. doi.org
Table 2: Optimization of Ullmann Coupling for N-Arylation
| Reactant 1 | Reactant 2 | Catalyst System (Ligand) | Yield | Reference |
|---|---|---|---|---|
| 5-methyl-furo[2,3-d]pyrimidine | p-Nitrophenyl iodide | CuI / L-proline | 19% | doi.org |
| 5-methyl-furo[2,3-d]pyrimidine | p-Nitrophenyl iodide | CuI / Pipecolinic acid | 43% | doi.org |
Compound Index
N4-Alkylation Strategies
The introduction of substituents at the N4 position, or more broadly, the synthesis of N-substituted analogues, is a key strategy for modifying the properties of furo[2,3-d]pyrimidines. While direct N4-alkylation is one possible route, multi-step syntheses are often employed to create complex analogues with extended side chains.
One notable strategy involves the synthesis of four-carbon bridged classical antifolates, such as 5-substituted 2,4-diaminofuro[2,3-d]pyrimidine analogues. nih.gov This approach highlights that the distance and orientation of a side chain relative to the pyrimidine ring are critical determinants of biological activity. nih.gov The synthesis of these complex molecules involves several steps, starting from commercially available materials and using key reactions like the Wittig reaction and condensation steps to build the final structure. nih.gov
For instance, the synthesis of N-[4-[4-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)butyl]benzoyl]-L-glutamic acid (compound 5 in the study) was achieved through a nine-step total synthesis. nih.gov This process demonstrates a method for attaching a complex, glutamic acid-containing side chain, which can be considered an advanced N-substitution strategy. The final steps of this synthesis involve the coupling of the furo[2,3-d]pyrimidine core, which has a four-carbon linker, with L-glutamate diethyl ester, followed by saponification. nih.gov
Table 1: Synthesis of a Four-Carbon Bridged Furo[2,3-d]pyrimidine Analogue
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Coupling | The furo[2,3-d]pyrimidine intermediate with a carboxylated side chain | Isobutyl chloroformate, L-glutamate diethyl ester | Diethyl ester of the final compound | nih.gov |
| Saponification | The resulting diethyl ester | Base (e.g., NaOH) | N-[4-[4-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)butyl]benzoyl]-L-glutamic acid | nih.gov |
Mechanistic Investigations of Furo[2,3-d]pyrimidine Formation Reactions
Understanding the reaction mechanisms involved in the formation of the furo[2,3-d]pyrimidine scaffold is essential for optimizing existing synthetic routes and developing new ones. The construction of this fused heterocyclic system can be approached in two primary ways: by building a furan ring onto a pyrimidine core or by forming a pyrimidine ring on a pre-existing, functionalized furan. researchgate.net
A plausible mechanism for the synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives has been proposed. researchgate.net This mechanism often involves the cyclization of a suitably substituted pyrimidine or furan precursor.
In other mechanistic pathways, the synthesis of furo[2,3-d]pyrimidine-based chalcones begins with the formation of a furan ring. nih.gov For example, α-chloro acetylacetone can be reacted with malononitrile in the presence of a base like sodium ethoxide to yield a highly functionalized furan derivative. nih.gov This furan, containing amino and cyano groups, is then a versatile precursor for the subsequent annulation of the pyrimidine ring.
Further studies have focused on synthesizing novel furo[2,3-d]pyrimidine derivatives to act as dual inhibitors of PI3K/AKT, which are important targets in cancer therapy. nih.gov The synthetic approach in these studies often involves the modification of a pre-formed furo[2,3-d]pyrimidine core. For example, a key intermediate, methyl 2-(1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene) hydrazine-1-carbodithioate, can be reacted with various aromatic amines to generate a series of N-substituted derivatives. nih.gov The mechanism for these subsequent reactions typically involves nucleophilic substitution or condensation reactions.
Table 2: Mechanistic Approaches to Furo[2,3-d]pyrimidine Synthesis
| Starting Materials | Key Reaction Type | Intermediates/Key Steps | Final Core Structure | References |
|---|---|---|---|---|
| α-Chloro acetylacetone, Malononitrile | Furan ring formation | Formation of a 2-amino-3-cyanofuran derivative. | Furo[2,3-d]pyrimidine | nih.gov |
| 2-Amino-3-cyanofuran derivative, Formamide | Pyrimidine ring annulation (cyclization) | Cyclization onto the amino and cyano groups of the furan. | 4-Aminofuro[2,3-d]pyrimidine | researchgate.net |
| Furo[2,3-d]pyrimidin-4(3H)-one derivative with a methyl ketone group, Hydrazine carbodithioate | Condensation | Formation of a hydrazone intermediate. | Modified Furo[2,3-d]pyrimidine | nih.gov |
These investigations provide a deeper understanding of the chemical transformations that lead to the furo[2,3-d]pyrimidine scaffold, paving the way for the rational design and synthesis of new derivatives with desired properties.
Structure Activity Relationship Sar Studies of Furo 2,3 D Pyrimidin 4 3h One Derivatives
Positional Isomerism and Substituent Effects on Biological Activity
SAR of 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines for Kinase Inhibition
Recent research has focused on the design and synthesis of 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as multitargeted receptor tyrosine kinase (RTK) inhibitors. nih.gov The strategic placement of substituents on the furo[2,3-d]pyrimidine (B11772683) scaffold has been shown to be critical for potent kinase inhibition.
The nature of the substituent at the N4-position of the 2,6-dimethylfuro[2,3-d]pyrimidine core significantly impacts the inhibitory activity against receptor tyrosine kinases. Studies have shown that the introduction of various aryl and alkyl groups at this position can modulate the potency and selectivity of the compounds. For instance, a series of fourteen 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines were synthesized and evaluated for their biological activity. nih.gov Among these, compounds with specific N4-substitutions demonstrated potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor β (PDGFR-β). nih.gov
One notable compound from this series, compound 11 , which possesses an N4-substitution, exhibited nanomolar potency against tumor cell lines that overexpress VEGFR-2 and PDGFR-β, with its activity being comparable to the established kinase inhibitors sunitinib (B231) and semaxinib. nih.gov This highlights the importance of the N4-substituent in achieving high-potency kinase inhibition. Further modifications, such as the synthesis of the HCl salt of compound 11 (compound 21 ), have led to water-soluble derivatives with improved in vivo efficacy, reducing tumor size and vascularity in murine models. nih.gov
The table below summarizes the biological activities of selected 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines, illustrating the impact of N4-substitutions on kinase inhibition.
| Compound | N4-Substituent | Target Kinase(s) | Key Findings |
| 11 | Aryl | VEGFR-2, PDGFR-β | Nanomolar potency, comparable to sunitinib and semaxinib. nih.gov |
| 12 | Aryl | VEGFR-2, PDGFR-β | Potent inhibitor. nih.gov |
| 13 | Aryl | VEGFR-2, PDGFR-β | Potent inhibitor. nih.gov |
| 15 | Aryl | VEGFR-2, PDGFR-β | Potent inhibitor. nih.gov |
| 21 (HCl salt of 11) | Aryl | VEGFR-2, PDGFR-β | Water-soluble, reduced tumor size and vascularity in vivo. nih.gov |
This table is based on findings from a study on 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as multitargeted receptor tyrosine kinase inhibitors. nih.gov
In a related context, a study on novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors highlighted a compound with a methyl group at the C6 position and a 2-thienyl group at the C5 position, which showed strong inhibitory activity against AKT-1 kinase with an IC50 value of 24 μM. nih.gov This finding further underscores the importance of the substitution pattern on the furo[2,3-d]pyrimidine ring for achieving potent and selective kinase inhibition.
SAR of Furo[2,3-d]pyrimidine-2,4(1H,3H)-diones for Enzyme Inhibition
The furo[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold has also been explored for its potential as a source of enzyme inhibitors. Modifications at various positions of this core structure have led to the discovery of compounds with interesting biological profiles.
The introduction of aroyl or heteroaroyl groups at the 5-position of the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system has been a strategy to modulate the biological activity of these compounds. For example, a series of furo[2,3-d]pyrimidine derivatives were synthesized where a key intermediate was further reacted with aromatic amines such as p-chloroaniline, p-bromoaniline, or p-ethoxyaniline. nih.gov These modifications at the 5-position, which can be considered as incorporating an aroyl-like moiety, were found to influence the anticancer activity of the resulting compounds. nih.gov
In one study, a compound featuring a 2-thienyl (a heteroaroyl group) and a methyl group at the C-5 and C-6 positions respectively, demonstrated significant inhibitory activity against AKT-1 kinase. nih.gov This suggests that the electronic and steric properties of the substituent at the 5-position play a crucial role in the interaction with the target enzyme.
The incorporation of alkylamino groups at the 6-position of the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold has been shown to be a viable strategy for developing compounds with potent biological activities. Although direct SAR studies focusing solely on 6-(alkylamino) moieties on the dione (B5365651) scaffold are limited in the provided context, related structures provide valuable insights. For instance, in the development of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the presence of certain substituents was found to be beneficial for activity. nih.gov
Furthermore, research on thieno[3,2-d]pyrimidine-6-carboxamides as SIRT1, SIRT2, and SIRT3 inhibitors revealed that modifications to the core structure, including the pyrimidine (B1678525) portion, significantly impacted potency. acs.org While not a direct example of a 6-(alkylamino) moiety, this highlights the sensitivity of the 6-position to substitution and its role in modulating enzyme inhibitory activity.
SAR of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents
Research into 4-substituted-5-methyl-furo[2,3-d]pyrimidines has identified them as potent microtubule targeting agents (MTAs). nih.govacs.orgresearchgate.net The core of the SAR in this series lies in the nature of the substituent at the N4-position of the pyrimidine ring. The N-H analogue was found to be inactive in microtubule depolymerization assays, highlighting the necessity of substitution at this position for biological activity. nih.govresearchgate.net In contrast, the N-methyl (N-Me) analogue demonstrated powerful microtubule depolymerization effects and inhibited cancer cell proliferation with a potency comparable to established agents like combretastatin (B1194345) A-4 (CA-4) and paclitaxel. nih.govresearchgate.net This establishes the importance of the N4-alkyl substitution for the bioactivity of this scaffold. nih.gov
Further studies explored the impact of larger alkyl groups at the N4-position to probe the bulk tolerance at the colchicine (B1669291) binding site of tubulin. nih.gov These investigations aimed to optimize hydrophobic interactions within the binding pocket. nih.gov It was found that increasing the size of the alkyl group beyond methyl generally led to a decrease in potency. nih.gov
Optimizing N4-Substitutions for Potency
The optimization of the N4-substituent is critical for maximizing the potency of 5-methyl-furo[2,3-d]pyrimidine-based microtubule inhibitors. A systematic evaluation of different alkyl groups at this position has provided clear insights into the structural requirements for activity. nih.gov
The N-methyl (N-Me) derivative (compound 3 in the reference study) was identified as a highly potent microtubule depolymerizing agent. nih.govresearchgate.net When the methyl group was replaced with a larger ethyl (Et) group (compound 4), the compound was twofold less potent than the N-Me analogue, though it remained equipotent to the initial lead compound. nih.gov Further increasing the steric bulk with an isopropyl (iPr) group (compound 5) resulted in a compound that was ineffective at depolymerizing microtubules, although it retained some weak antiproliferative activity. nih.gov This trend demonstrates a clear structure-activity relationship where potency decreases with increased homologation at the N4-position. nih.gov
The data underscores that while an alkyl substituent at N4 is essential, its size is a critical determinant of microtubule-targeting efficacy, with the methyl group providing the optimal balance of size and hydrophobicity for potent activity within this specific series. nih.gov
Table 1: Effect of N4-Substitution on Microtubule Depolymerization and Antiproliferative Activity
| Compound (N4-Substituent) | Microtubule Depolymerizing Potency | Antiproliferative IC50 (MDA-MB-435 cells) |
| N-H | Inactive | Not Evaluated |
| N-Me | Potent | High Potency |
| N-Et | 2-fold less potent than N-Me | Potent |
| N-iPr | Ineffective | 60-fold less potent than N-Et |
| Data synthesized from reference nih.gov. |
Stereochemical Influences on Pharmacological Activity in Furo[2,3-d]pyrimidine Analogues
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental factor in the interaction between a drug molecule and its biological target. nih.gov For furo[2,3-d]pyrimidine analogues, the introduction of chiral centers can have a profound impact on their pharmacological activity, often leading to significant differences in efficacy between stereoisomers. nih.gov
Importance of Chiral Centers on Biological Efficacy
The significance of chirality is clearly demonstrated in studies of 6-aryl-furo[2,3-d]pyrimidin-4-amines designed as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov The biological efficacy of these compounds was found to be highly dependent on the presence of a chiral 4-benzylamino group with the correct stereochemistry. nih.gov Specifically, the compound substituted with (R)-1-phenylethylamine at the C-4 position was identified as the most active inhibitor, achieving potency equipotent to the established EGFR inhibitor Erlotinib. nih.gov This highlights that the specific spatial orientation of the substituent is crucial for optimal interaction with the target protein. Molecular dynamics simulations suggest this stereochemical preference is due to the formation of favorable cation-π interactions within the EGFR binding site. nih.gov This example underscores that for certain furo[2,3-d]pyrimidine derivatives, the presence and specific configuration of a chiral center are not merely modulatory but essential for achieving high biological efficacy. nih.gov
Conformational Analysis and Bioactive Conformations
Exploring Rotatable Bonds and Their Constraints
The key rotatable bonds in 4-substituted-5-methyl-furo[2,3-d]pyrimidines are those connecting the N4-substituent and the aryl ring to the core scaffold. Docking studies of these compounds into the colchicine-binding site of tubulin reveal that these bonds are constrained to specific dihedral angles to achieve the bioactive conformation. nih.gov For instance, the orientation of the 4'-methoxyphenyl group is critical, as the 4'-methoxy group is proposed to mimic the 3-methoxy group on the A-ring of colchicine, forming a key interaction within the binding site. nih.gov This suggests that while rotation around the bond connecting the aryl ring to the N4-amine is possible, the low-energy, bioactive conformation places the methoxy (B1213986) group in a specific orientation analogous to that of colchicine. nih.gov The design of derivatives with larger alkyl groups at the N4-position was intended to explore the constraints and bulk tolerance for these substituents. nih.gov The observed decrease in activity with larger groups indicates that significant rotation or steric bulk at this position disrupts the optimal fit within the binding pocket. nih.gov
Computational and Theoretical Investigations of Furo 2,3 D Pyrimidin 4 3h One Systems
Molecular Docking Studies
Molecular docking simulations are pivotal in predicting the binding affinities and modes of interaction between small molecules (ligands) and their macromolecular targets (proteins). This in silico approach allows for the rational design of novel derivatives by providing insights into the structural basis of their biological activity. For the furo[2,3-d]pyrimidine (B11772683) scaffold, docking studies have been instrumental in elucidating its binding to receptor tyrosine kinases, tubulin, and viral proteases.
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in cellular processes, including growth, differentiation, and metabolism. researchgate.net Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Furo[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of several key RTKs. researchgate.netbohrium.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. cornell.edu Inhibiting VEGFR-2 is a well-established anti-cancer strategy. Molecular docking studies have shown that furo[2,3-d]pyrimidine derivatives can effectively bind to the ATP-binding pocket of VEGFR-2 in its inactive conformation. cornell.edu
The furo[2,3-d]pyrimidine core typically occupies the adenine (B156593) binding region and forms a crucial hydrogen bond with the backbone NH of Cys919 in the hinge region of the kinase. cornell.edu Further interactions are observed with other key residues. For instance, urea-based derivatives often form hydrogen bonds with the side chain of Glu885 and the backbone of Asp1046, which are essential interactions for potent type II inhibitors. cornell.edu The docking of a representative 2,6-dimethylfuro[2,3-d]pyrimidine compound confirmed its placement in the adenine binding pocket of VEGFR-2's ATP binding site. nih.gov
| Compound Class | Target Protein | PDB ID | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Furo[2,3-d]pyrimidine-based urea (B33335) derivatives | VEGFR-2 | 1YWN | Cys919 | Hydrogen Bond (Hinge Region) |
| Glu885 | Hydrogen Bond | |||
| Asp1046 | Hydrogen Bond | |||
| 2,6-Dimethylfuro[2,3-d]pyrimidines | VEGFR-2 | 1YWN | Binds in the adenine pocket of the ATP binding site |
Platelet-Derived Growth Factor Receptor-β (PDGFR-β) is another important RTK involved in tumor angiogenesis and proliferation. Several 5-methyl-N4-aryl-furo[2,3-d]pyrimidines have demonstrated more potent inhibition of PDGFR-β kinase than the multi-kinase inhibitor sunitinib (B231). nih.govdoi.org
Molecular docking studies using a homology model of PDGFR-β have provided insights into the binding mode of these inhibitors. doi.org Similar to VEGFR-2, the furo[2,3-d]pyrimidine scaffold fits into the ATP-binding site. Docking simulations of a lead 5-methylfuro[2,3-d]pyrimidine compound showed it occupies the ATP-binding pocket, and this binding potential was retained across a series of designed analogues. doi.org These computational models suggest that the furo[2,3-d]pyrimidine core is a viable scaffold for developing potent PDGFR-β inhibitors. nih.govdoi.org
| Compound Class | Target Protein | Modeling Approach | Binding Site | Docking Score (kcal/mol) |
|---|---|---|---|---|
| 5-Methylfuro[2,3-d]pyrimidines | PDGFR-β | Homology Model | ATP-binding site | -5.94 to -7.27 |
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, as its overexpression can lead to uncontrolled cell proliferation. bohrium.com Studies have shown that 5-methyl-N4-aryl-furo[2,3-d]pyrimidine derivatives can inhibit EGFR kinase with single-digit nanomolar potency. nih.gov
Molecular docking studies have confirmed that these compounds can bind effectively to the EGFR active site. bohrium.com For example, a molecular docking study of a pyridopyrimidine derivative, a related scaffold, showed binding interactions similar to the known EGFR inhibitor erlotinib. bohrium.com Docking of furo[2,3-d]pyrimidine derivatives into the ATP binding site of EGFR also revealed favorable binding modes, supporting their potential as EGFR inhibitors. doi.org
| Compound Class | Target Protein | PDB ID | Binding Site | Docking Score (kcal/mol) |
|---|---|---|---|---|
| 5-Methyl-N4-aryl-furo[2,3-d]pyrimidines | EGFR | Not Specified | ATP-binding site | -5.84 to -7.02 |
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for mitosis, making them a key target for anticancer drugs. nih.gov The colchicine (B1669291) binding site, located at the interface between the α- and β-tubulin monomers, is a major target for microtubule-destabilizing agents. nih.gov Unlike other sites, the colchicine site can accommodate a wide variety of structurally diverse ligands. nih.gov
Computational studies have predicted that furo[2,3-d]pyrimidine derivatives can act as microtubule targeting agents. nih.gov Docking simulations of a 2,6-dimethylfuro[2,3-d]pyrimidine derivative into the colchicine site of tubulin (PDB: 1SA0) showed that the furo[2,3-d]pyrimidine scaffold is positioned in the adenine binding pocket. This positioning allows for hydrophobic interactions with key amino acid residues in the binding pocket, which is consistent with tubulin inhibitory activity. nih.gov X-ray crystallography of related heterocyclic-fused pyrimidines confirmed their direct binding to the colchicine site, validating the computational predictions and providing a structural basis for their tubulin polymerization inhibitory effects. nih.gov
| Compound Class | Target Protein | PDB ID | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| 2,6-Dimethylfuro[2,3-d]pyrimidines | Tubulin | 1SA0 | Leuβ248, Metβ259 | Hydrophobic Interactions |
The emergence of viral pandemics, such as COVID-19, has highlighted the urgent need for effective antiviral drugs. The SARS-CoV-2 virus relies on two key cysteine proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), for its replication and for modulating the host immune response. nih.govmdpi.com This makes them prime targets for antiviral drug development. nih.govmdpi.com Mpro functions as a homodimer and features a His-Cys catalytic dyad (His41-Cys145) in its active site, which is essential for processing viral polyproteins. nih.gov PLpro is also crucial for viral replication and helps the virus evade the host's innate immunity. mdpi.com
Computational methods like molecular docking are heavily utilized to screen vast libraries of compounds to identify potential inhibitors for these proteases. nih.govfrontiersin.orgnih.gov Research has shown that various heterocyclic scaffolds are being investigated as potential Mpro and PLpro inhibitors. researchgate.net Notably, a recent study reported the synthesis and testing of drug-like furo[2,3-d]pyrimidine derivatives, including dione (B5365651) structures, for their inhibitory properties against both SARS-CoV-2 MPro and PLPro, indicating that this specific chemical class is under active investigation for anti-COVID-19 applications.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
Detailed analyses of the hydrogen bonding and hydrophobic interactions for 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one with specific biological targets are not available in the reviewed literature. While studies on related pyrimidine (B1678525) derivatives often highlight the importance of the pyrimidine core in forming hydrogen bonds, specific interaction data for the titled compound is not documented.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
No specific molecular dynamics simulation studies were found that elucidate the binding mechanisms of This compound . Such simulations are crucial for understanding the conformational changes and energetic profiles of a ligand-receptor complex over time, but this level of investigation has not been published for this particular compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A specific Quantitative Structure-Activity Relationship (QSAR) model for This compound has not been detailed in the available scientific literature. QSAR studies have been performed on broader series of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives to correlate their structural features with biological activities, but a dedicated model for the 5,6-dimethyl variant is not present. nih.govresearchgate.net
In Silico ADMET Profiling and Drug-Likeness Predictions
A comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and drug-likeness prediction specifically for This compound is not available in the surveyed literature. While general pyrimidine derivatives are often assessed for these properties, the specific data for the title compound remains unpublished.
Density Functional Theory (DFT) Calculations for Structural Insights
While Density Functional Theory (DFT) is a common method for investigating the electronic structure and geometry of pyrimidine derivatives, specific DFT calculations providing structural insights into This compound were not found in the reviewed literature. Such studies would typically provide information on optimized geometry, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential maps.
Pharmacological Potential and Biological Activities in Vitro Studies of Furo 2,3 D Pyrimidin 4 3h One Analogues
Anticancer Activities and Molecular Mechanisms
The anticancer effects of furo[2,3-d]pyrimidin-4(3H)-one derivatives are primarily attributed to their molecular interactions with critical enzymes and proteins involved in cancer progression. A significant body of research has focused on the inhibition of Receptor Tyrosine Kinases (RTKs) as a key mechanism of action.
Receptor Tyrosine Kinase (RTK) Inhibition
Furo[2,3-d]pyrimidine (B11772683) derivatives have emerged as a versatile scaffold for the development of potent RTK inhibitors. Their structural similarity to the adenine (B156593) core of ATP allows them to compete for the kinase domain of various RTKs, thereby blocking downstream signaling pathways that are often dysregulated in cancer.
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and several furo[2,3-d]pyrimidine analogues have demonstrated notable inhibitory activity against it. A series of 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines were synthesized and evaluated for their biological activities. nih.gov While these compounds were found to be less effective against EGFR compared to other targets, they still exhibited inhibitory potential. nih.gov For instance, certain derivatives displayed IC₅₀ values in the nanomolar range, with one compound showing an IC₅₀ of 68.2 nM. nih.gov
Further investigations into 4-anilino-furo[2,3-d]pyrimidine derivatives identified several potent EGFR inhibitors. nih.gov Modifications at the 5-position of the furo[2,3-d]pyrimidine ring were found to significantly influence the inhibitory activity against both EGFR and Human Epidermal growth factor Receptor 2 (HER2). nih.gov Notably, derivatives featuring a 5-carboxylic acid side chain, such as the 3-chloroanilino and 3-bromoaniline (B18343) derivatives, showed submicromolar inhibition of EGFR. nih.gov
| Compound | Description | EGFR IC₅₀ | Source |
|---|---|---|---|
| 254 | 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidine | 68.2 nM | nih.gov |
| 255 | 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidine | 162 nM | nih.gov |
| 256 | 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidine | 90 nM | nih.gov |
| 257 | 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidine | 226 nM | nih.gov |
| 8c | 4-Anilino-furo[2,3-d]pyrimidine (3-chloroanilino derivative) | Submicromolar | nih.gov |
| 8d | 4-Anilino-furo[2,3-d]pyrimidine (3-bromoaniline derivative) | Submicromolar | nih.gov |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Furo[2,3-d]pyrimidine-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govnih.gov In one study, a series of these compounds were evaluated for their ability to inhibit the VEGFR-2 kinase enzyme in vitro. nih.govnih.gov Several derivatives demonstrated highly potent, dose-dependent inhibition with IC₅₀ values in the nanomolar range. nih.govnih.gov For example, compound 15b showed strong inhibition of human umbilical vein endothelial cells (HUVEC) proliferation, with 99.5% inhibition at a 10 μM concentration. nih.govnih.gov Another derivative, 16c , showed 100% inhibition of VEGFR-2 kinase activity at the same concentration. nih.gov
| Compound | Description | VEGFR-2 Inhibition | Source |
|---|---|---|---|
| 15b | Furo[2,3-d]pyrimidine derivative | 99.5% inhibition of HUVEC proliferation at 10 μM | nih.govnih.gov |
| 16c | Furo[2,3-d]pyrimidine derivative | 100% inhibition of kinase activity at 10 μM | nih.gov |
| 16e | Furo[2,3-d]pyrimidine urea-based derivative | Potent, nanomolar IC₅₀ | nih.gov |
| 77 | Hybrid furo[2,3-d]pyrimidine | IC₅₀ = 19.1 nM | researchgate.net |
Platelet-Derived Growth Factor Receptors (PDGFRs) are implicated in the proliferation and migration of vascular smooth muscle cells, contributing to processes like angiogenesis. nih.gov Research into pyrrolo[2,3-d]pyrimidines, which are structurally related to furopyrimidines, has shown that modifications to the scaffold can introduce PDGFR-β inhibitory activity. nih.gov Specifically, increasing the length of the side chain at the 6-position can expand the spectrum of RTK inhibition to include PDGFR-β. nih.gov While direct data on 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one is limited, studies on analogous furo[2,3-d]pyrimidine structures have identified compounds with potent PDGFR-β inhibition. For instance, a compound developed by hybridizing pharmacophores of an RTK inhibitor and a tubulin inhibitor yielded a molecule (77 ) with an IC₅₀ value of 22.8 nM against PDGFR-β. researchgate.net
| Compound | Description | PDGFR-β IC₅₀ | Source |
|---|---|---|---|
| 77 | Hybrid furo[2,3-d]pyrimidine | 22.8 nM | researchgate.net |
| 26 | 5-Substituted, 2,4-diaminofuro[2,3-d]pyrimidine | Good inhibitory potential | researchgate.net |
| 27 | 5-Substituted, 2,4-diaminofuro[2,3-d]pyrimidine | Good inhibitory potential | researchgate.net |
A significant advantage of the furo[2,3-d]pyrimidine scaffold is its potential for developing inhibitors that can target multiple RTKs simultaneously, which can lead to a more effective blockade of cancer cell signaling. researchgate.net Several studies have reported furo[2,3-d]pyrimidine derivatives with dual or multi-targeted inhibitory profiles.
For example, a series of 4-anilino-furo[2,3-d]pyrimidine derivatives were developed as dual inhibitors of EGFR and HER2. nih.gov Another study reported on 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines that showed good dual inhibitory potential against both VEGFR-2 and PDGFR-β kinases. researchgate.net Furthermore, research has identified single furo[2,3-d]pyrimidine compounds that inhibit VEGFR-2, PDGFR-β, and also target tubulin, demonstrating a multi-targeted approach to cancer therapy. researchgate.net One such compound (11 ) exhibited nanomolar potency against these targets. researchgate.net The development of multi-targeted inhibitors is a growing area of interest, as they may offer improved therapeutic efficacy and overcome resistance mechanisms associated with single-target agents. researchgate.netnih.gov
| Compound | Targets | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|
| 77 | EGFR, VEGFR-2, PDGFR-β | 68.2 nM, 19.1 nM, 22.8 nM | researchgate.net |
| 26 | VEGFR-2, PDGFR-β | Good dual inhibitory potential | researchgate.net |
| 27 | VEGFR-2, PDGFR-β | Good dual inhibitory potential | researchgate.net |
| 11 | VEGFR-2, PDGFR-β, Tubulin | Nanomolar potency | researchgate.net |
| Derivatives | EGFR, HER2 | Submicromolar EGFR inhibition | nih.gov |
A major challenge in cancer therapy is the development of drug resistance, often caused by mutations in the target kinases. Fused pyrimidine (B1678525) systems are being investigated for their potential to inhibit these mutated forms. For instance, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, close structural relatives of the furo-pyrimidines, have been synthesized and evaluated as potential inhibitors of both the wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). nih.gov One such compound (8a ) demonstrated high inhibitory activity against both EGFRWT and EGFRT790M with IC₅₀ values of 0.099 and 0.123 µM, respectively. nih.gov
In a similar vein, pyrrolo[2,3-d]pyrimidine derivatives have shown efficacy against mutant forms of Fms-like tyrosine kinase 3 (FLT3), which are common in acute myelogenous leukemia. nih.gov Compound 9u from this class not only had nanomolar inhibitory activity against FLT3 but was also effective against cells with FLT3-ITD-D835V and FLT3-ITD-F691L mutations, which confer resistance to the inhibitor quizartinib. nih.gov These findings suggest that the broader furo[2,3-d]pyrimidine class holds promise for developing inhibitors active against clinically relevant mutant kinases.
| Compound | Scaffold | Mutant Target | Inhibitory Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 8a | Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRT790M | 0.123 µM | nih.gov |
| 9u | Pyrrolo[2,3-d]pyrimidine | FLT3-ITD-D835V | Excellent inhibitory activity | nih.gov |
| 9u | Pyrrolo[2,3-d]pyrimidine | FLT3-ITD-F691L | Excellent inhibitory activity | nih.gov |
Microtubule Targeting Activity
Microtubules are dynamic protein polymers essential for several cellular processes, most notably mitosis. nih.gov Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. nih.gov Furo[2,3-d]pyrimidine analogues have been identified as microtubule destabilizers, a class of agents that function by inducing the depolymerization of microtubules. nih.gov
Certain substituted furo[2,3-d]pyrimidines have demonstrated potent inhibitory effects on the polymerization of tubulin, the protein subunit of microtubules. A series of 4-substituted-5-methyl-furo[2,3-d]pyrimidines were found to inhibit tubulin assembly with IC₅₀ values (the concentration required to inhibit 50% of the activity) comparable to the well-known microtubule destabilizer, combretastatin (B1194345) A-4 (CA-4). nih.gov For example, a 2-methyl-furo[2,3-d]pyrimidine known as compound AG1 was found to inhibit tubulin assembly with an IC₅₀ of 1.9 µM. aacrjournals.org Another analogue, AG16, a 2-desmethylfuro[2,3-d]pyrimidine, showed an IC₅₀ of 3.3 µM. aacrjournals.org
Inhibition of Tubulin Polymerization
This table displays the half-maximal inhibitory concentration (IC₅₀) of select furo[2,3-d]pyrimidine analogues against tubulin assembly.
| Compound | Description | IC₅₀ (µM) | Source |
|---|---|---|---|
| AG1 | 2-methyl-furo[2,3-d]pyrimidine analogue | 1.9 ± 0.1 | aacrjournals.org |
| AG16 | 2-desmethylfuro[2,3-d]pyrimidine analogue | 3.3 ± 0.5 | aacrjournals.org |
| Combretastatin A-4 (Reference) | Known tubulin inhibitor | 1.1 ± 0.1 | researchgate.net |
The inhibition of tubulin polymerization by these compounds leads to the disruption and depolymerization of the microtubule network within cells. Several 4-substituted 5-methyl-furo[2,3-d]pyrimidines, including compounds designated as 3, 4, and 9, demonstrated potent microtubule depolymerizing activity in A-10 endothelial cells. nih.gov When applied at a concentration twice their respective EC₅₀ values (the concentration causing 50% of the maximum effect), these compounds led to an almost complete disappearance of the microtubule cytoskeleton. nih.gov The 2-desmethyl furo[2,3-d]pyrimidine scaffold, in particular, was found to be conducive to effective microtubule depolymerization. nih.gov Analogues such as AG1 and AG16 were also confirmed to depolymerize cellular microtubules at low nanomolar concentrations. aacrjournals.org
The mechanism by which furo[2,3-d]pyrimidine analogues inhibit tubulin polymerization involves their binding to the colchicine (B1669291) site on the β-tubulin subunit. aacrjournals.orgresearchgate.net This binding site is a key target for many microtubule-destabilizing drugs. researchgate.net The activity of these compounds was confirmed through competitive binding assays. At a concentration of 5 µM, the 5-methyl-furo[2,3-d]pyrimidine analogues 4, 6, and 7 inhibited the binding of radiolabeled colchicine by 87–95%, indicating a strong interaction at the same site. nih.gov Similarly, the 2-methyl analogue AG1 and the 2-desmethyl analogue AG16 showed significant inhibition of colchicine binding. aacrjournals.org
Inhibition of [³H]Colchicine Binding
This table shows the percentage of [³H]colchicine binding to tubulin that is inhibited by select furo[2,3-d]pyrimidine analogues at specified concentrations.
| Compound | Concentration (µM) | % Inhibition | Source |
|---|---|---|---|
| AG1 | 1 | 63 | aacrjournals.org |
| 5 | 86 | aacrjournals.org | |
| AG16 | 1 | 71 | aacrjournals.org |
| 5 | 96 | aacrjournals.org |
Circumvention of Drug Resistance Mechanisms (e.g., P-glycoprotein and βIII-tubulin mediated resistance)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). aacrjournals.org Two common mechanisms include the overexpression of the drug efflux pump P-glycoprotein (P-gp) and the expression of a specific tubulin isotype, βIII-tubulin, which can confer resistance to taxane-based drugs. nih.govaacrjournals.org A key advantage of the furo[2,3-d]pyrimidine analogues is their ability to circumvent these resistance mechanisms. nih.govaacrjournals.org Compounds 3, 4, and 6–9 from the 5-methyl series were shown to be fully effective in tumor cells overexpressing either P-gp or βIII-tubulin. nih.govaacrjournals.org This suggests they are not substrates for the P-gp pump and are effective against targets containing the βIII-tubulin isotype, overcoming two major limitations of agents like paclitaxel. aacrjournals.org
In Vitro Cytotoxicity Profiles Against Various Cancer Cell Lines
Consistent with their potent activity against tubulin, furo[2,3-d]pyrimidine analogues have demonstrated significant cytotoxicity against a broad range of human cancer cell lines.
The National Cancer Institute's 60-cell line screen (NCI-60) is a standard panel used to assess the anticancer activity of novel compounds against diverse cancer types. nih.gov Several furo[2,3-d]pyrimidine analogues have shown potent activity in this screen. nih.govaacrjournals.org For instance, compound 3, a 4-substituted 5-methyl-furo[2,3-d]pyrimidine, exhibited GI₅₀ values (concentration for 50% growth inhibition) of less than 10 nM in 47 of the cell lines. nih.gov The 2-methyl and 2-desmethyl analogues, AG1 and AG16, also inhibited the growth of all tumor cells in the NCI-60 panel with GI₅₀ values in the two-digit nanomolar range. aacrjournals.org This broad and potent activity underscores the potential of this chemical scaffold in cancer therapy research.
Activity Against Specific Chemo-resistant Cell Lines
Drug resistance is a major hurdle in cancer chemotherapy. Several studies have highlighted the potential of furo[2,3-d]pyrimidine derivatives in overcoming this challenge, particularly against doxorubicin-resistant breast cancer cell lines.
Halogen-substituted chalcones based on a furo[2,3-d]pyrimidine scaffold have demonstrated significant anti-proliferative activity. nih.gov Notably, compounds designated as 5d and 5e showed potent cytotoxic effects against the MCF-7-ADR (doxorubicin-resistant) breast cancer cell line, with IC₅₀ values of 1.20 ± 0.21 μM and 1.90 ± 0.32 μM, respectively. nih.gov These values are notably more potent than that of the established chemotherapy drug doxorubicin, which had an IC₅₀ of 3.30 ± 0.18 μM against the same cell line. nih.gov Similarly, furo[2,3-d]pyrimidine derivatives VIa and VIb also exhibited potent cytotoxic activity against the resistant MCF-7 cell line, with IC₅₀ values of 1.20 ± 0.21 μM and 1.90 ± 0.32 μM, respectively, again comparing favorably to doxorubicin. nih.gov
| Compound | Cell Line | Activity (IC₅₀ in μM) | Reference |
|---|---|---|---|
| Compound 5d (chalcone derivative) | MCF-7-ADR (Doxorubicin-resistant) | 1.20 ± 0.21 | nih.gov |
| Compound 5e (chalcone derivative) | MCF-7-ADR (Doxorubicin-resistant) | 1.90 ± 0.32 | nih.gov |
| Compound VIa | MCF-7 (resistant) | 1.20 ± 0.21 | nih.gov |
| Compound VIb | MCF-7 (resistant) | 1.90 ± 0.32 | nih.gov |
| Doxorubicin (Control) | MCF-7-ADR / MCF-7 (resistant) | 3.30 ± 0.18 | nih.govnih.gov |
Antiviral Activities
The furo[2,3-d]pyrimidine scaffold has been a fertile ground for the discovery of novel antiviral agents, with derivatives showing activity against a range of DNA and RNA viruses.
Inhibition of SARS-CoV-2 Main Protease (MPro) and Papain-like Protease (PLPro) by specific dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones
The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are essential enzymes for viral replication, making them prime targets for antiviral drugs. nih.govnih.gov While research specifically detailing dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones as inhibitors is limited in the provided context, studies on closely related structures highlight the potential of the broader pyrimidine class.
For instance, a derivative containing the pyrimidine-2,4(1H,3H)-dione moiety, Compound 3 (5-(3-(3-Chlorophenyl)-2-oxo-2H-[1,3′-bipyridin]-5-yl)pyrimidine-2,4(1H,3H)-dione), was identified as an inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC₅₀ value of 6.4 μM. nih.gov Further optimization of this series led to even more potent inhibitors. nih.gov
Similarly, inhibitors of SARS-CoV PLpro have been found to be effective against the highly similar SARS-CoV-2 PLpro. nih.gov The compound GRL-0617 , a known inhibitor of the SARS-CoV PLpro, also effectively inhibits the SARS-CoV-2 enzyme and its viral replication. nih.gov This demonstrates that the general structural class is promising for developing COVID-19 therapeutics. nih.gov
Antiviral Properties of Dideoxy Bicyclic Pyrimidine Nucleoside Analogues (related scaffold)
Bicyclic nucleoside analogues (BCNAs) built on the furo[2,3-d]pyrimidin-2-one scaffold have shown remarkable potency and selectivity against various viruses. mdpi.com These compounds were first developed as highly effective inhibitors of the varicella-zoster virus (VZV). researchgate.net
Subsequent research on L-dideoxy bicyclic pyrimidine nucleoside analogues (l-ddBCNAs) revealed potent activity against other viruses. acs.orgresearchgate.net A lead compound in this series demonstrated an impressive IC₅₀ of 190 nM against vaccinia virus (VACV), which is approximately 60 times more potent than the FDA-approved antiviral cidofovir. acs.orgresearchgate.net This same compound also inhibited wild-type measles virus with a TCID₅₀ of 7.5 μM. acs.orgresearchgate.net Other derivatives of the furo[2,3-d]pyrimidin-2-one class, while lacking anti-VZV activity, showed significant efficacy against human cytomegalovirus (HCMV), acting through a non-nucleosidic mechanism. mdpi.comnih.gov
| Compound Class/Name | Target Virus | Activity (IC₅₀ / TCID₅₀) | Reference |
|---|---|---|---|
| l-ddBCNA Lead Compound | Vaccinia Virus (VACV) | 190 nM (IC₅₀) | acs.orgresearchgate.net |
| l-ddBCNA Lead Compound | Measles Virus | 7.5 μM (TCID₅₀) | acs.orgresearchgate.net |
| Furo[2,3-d]pyrimidin-2-one BCNAs | Varicella-Zoster Virus (VZV) | Subnanomolar (IC₅₀) | mdpi.com |
| Dideoxy-Cf1368 Analogues | Human Cytomegalovirus (HCMV) | Potent Activity | mdpi.comnih.gov |
Antimicrobial Activity of Furo[2,3-d]pyrimidine-2,4(1H,3H)-diones (Antibacterial and Antifungal)
In an era of growing antimicrobial resistance, the development of new antibacterial and antifungal agents is critical. Derivatives of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione have been synthesized and evaluated for their antimicrobial properties, showing promising results against a panel of fungi and bacteria. researchgate.netniscpr.res.in
In antifungal assays, several compounds exhibited significant activity. For example, compound 5g showed an excellent zone of inhibition (39 mm) against Penicillium chrysogenum, while compound 5e was found to be potent against Aspergillus oryzae. researchgate.netniscpr.res.in
In antibacterial testing, compound 5h was active against E. coli with a 17 mm zone of inhibition, and compound 5c showed similar activity against S. aureus. niscpr.res.in These findings underscore the potential of this chemical scaffold in developing new treatments for microbial infections. researchgate.net
| Compound | Microorganism | Activity (Zone of Inhibition in mm at 100 µg/mL) | Reference |
|---|---|---|---|
| Antifungal Activity | |||
| 5g | Penicillium chrysogenum | 39 | researchgate.netniscpr.res.in |
| 5e | Aspergillus oryzae | 28 | niscpr.res.in |
| 5e | Candida albicans | 15 | niscpr.res.in |
| 5c | Aspergillus niger | 9 | niscpr.res.in |
| Antibacterial Activity | |||
| 5h | Escherichia coli | 17 | niscpr.res.in |
| 5c | Staphylococcus aureus | 17 | niscpr.res.in |
Other Biological Activities Identified in Related Furo[2,3-d]pyrimidine Systems
Beyond the activities detailed above, the versatile furo[2,3-d]pyrimidine scaffold has been explored for other therapeutic targets.
Kinase Inhibition: Numerous derivatives have been developed as potent kinase inhibitors, which are crucial in cancer therapy. researchgate.net Specific targets include PI3K/AKT, with some compounds acting as dual inhibitors. nih.govrsc.org For example, a derivative with 2-thienyl and methyl groups at the C-5 and C-6 positions of the furo[2,3-d]pyrimidine ring showed inhibitory activity against Akt1 kinase with an IC₅₀ value of 24 μM. nih.govpsu.edu
Antifolate Activity: Certain furo[2,3-d]pyrimidine analogues have been synthesized as antifolates, designed to dually inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR). acs.org These enzymes are critical for nucleotide synthesis and are validated targets in cancer and microbial chemotherapy. acs.org
Analgesic Properties: In addition to antitumor effects, some benzofuro[3,2-d]pyrimidinone derivatives, a related fused system, were found to possess analgesic properties, suggesting a potential for dual-action drugs in cancer pain management. researchgate.net
This broad range of biological activities highlights the furo[2,3-d]pyrimidine system as a "privileged scaffold" in medicinal chemistry, capable of yielding compounds with diverse and potent therapeutic effects. researchgate.netresearchgate.net
Future Directions and Research Perspectives for 5,6 Dimethylfuro 2,3 D Pyrimidin 4 3h One Research
Development of Novel and Efficient Synthetic Routes
The creation of derivatives based on the furo[2,3-d]pyrimidine (B11772683) core relies on efficient and adaptable synthetic methodologies. A key intermediate, 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine (B8229914) (20), serves as a crucial building block for introducing diversity at the 4-position. One established and high-yielding route to this intermediate involves a three-step process. nih.gov
The synthesis begins with the condensation of diethyl propargyl malonate (16) and acetamidine (B91507) hydrochloride (17) in the presence of sodium methoxide (B1231860) to form the pyrimidine (B1678525) ring structure (18). nih.gov This is followed by an acid-catalyzed intramolecular cyclization using concentrated sulfuric acid to yield 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one (19) in high yields (87%). nih.gov The final step involves chlorination to produce the key intermediate (20). nih.gov General synthetic strategies for the broader furo[2,3-d]pyrimidine class also include building from furoamine precursors or the reaction of pyrimidinols with α-halocarbonyl compounds. researchgate.net
Advanced Structure-Activity Relationship Elucidation
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug design. For derivatives of this compound, SAR studies have been crucial in identifying potent multi-targeted inhibitors. Research has shown that modifications at the 4-position of the 2,6-dimethylfuro[2,3-d]pyrimidine core are critical for modulating activity against targets like receptor tyrosine kinases (RTKs) and tubulin. nih.govnih.gov
A series of conformationally restricted analogues were designed to probe the bioactive conformation required for dual inhibition of microtubule assembly and RTKs. nih.gov It was found that constraining the rotatable bonds in the side chain at the 4-position could lead to compounds with nanomolar potency in microtubule depolymerization assays. nih.gov Another study reported a series of fourteen 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines, with several compounds showing potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and tubulin. nih.gov Compound 11 from this series, featuring a 3-hydroxy-4-methoxyphenylamino substitution at the C4 position, demonstrated particularly strong cytotoxicity and inhibitory activity. nih.gov
Future SAR studies should aim for a more granular understanding of these interactions. This involves synthesizing a wider array of analogues with systematic variations in steric, electronic, and lipophilic properties. Such comprehensive studies will help to build robust predictive models for designing next-generation compounds with enhanced potency and selectivity.
| Compound | Substitution at C4 | Target Cell Line/Enzyme | IC50 / EC50 |
| 11 | 3-hydroxy-4-methoxyphenylamino | KDR (VEGFR-2) | 0.04 µM |
| 11 | 3-hydroxy-4-methoxyphenylamino | PDGFR-β | 0.05 µM |
| 11 | 3-hydroxy-4-methoxyphenylamino | A-549 (Lung Carcinoma) | 0.03 µM |
| 12 | 4-methoxy-3-(pyrrolidin-1-yl)phenylamino | KDR (VEGFR-2) | 0.12 µM |
| 12 | 4-methoxy-3-(pyrrolidin-1-yl)phenylamino | A-549 (Lung Carcinoma) | 0.11 µM |
| 13 | 3-(4-methylpiperazin-1-yl)phenylamino | KDR (VEGFR-2) | 0.22 µM |
| 13 | 3-(4-methylpiperazin-1-yl)phenylamino | A-549 (Lung Carcinoma) | 0.19 µM |
| 15 | 3-(4-aminopiperidin-1-yl)phenylamino | KDR (VEGFR-2) | 0.19 µM |
| 15 | 3-(4-aminopiperidin-1-yl)phenylamino | A-549 (Lung Carcinoma) | 0.20 µM |
| This table is based on data presented in The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. nih.gov |
Rational Design of Multi-targeted Agents
The ability to inhibit multiple cancer-related pathways with a single molecule is a highly attractive therapeutic strategy. The this compound scaffold has proven to be an excellent platform for developing such multi-targeted agents. nih.gov Specifically, derivatives have been engineered to simultaneously inhibit angiogenesis via RTK inhibition and disrupt cell division by targeting tubulin polymerization. nih.govnih.gov
Compound 11 and its water-soluble hydrochloride salt (21 ) exemplify this approach. They potently inhibit VEGFR-2 and PDGFR-β, key drivers of tumor angiogenesis, while also binding to the colchicine (B1669291) site on tubulin to induce microtubule depolymerization. nih.gov This dual action allows the compound to attack tumors by cutting off their blood supply and directly killing cancer cells. In vivo studies showed that compound 21 significantly reduced tumor size and vascularity in murine models, demonstrating the efficacy of this multi-targeted strategy. nih.gov
The rational design of future agents will benefit from a deeper understanding of the pharmacophoric features required for each target. By leveraging computational modeling and structural biology, it may be possible to fine-tune the affinity for each target independently, creating a balanced inhibitory profile. This could lead to agents with improved efficacy and a reduced likelihood of developing drug resistance.
Exploration of Additional Biological Targets
While significant success has been achieved in targeting RTKs and tubulin, the furo[2,3-d]pyrimidine scaffold is likely amenable to inhibiting other biologically relevant targets. Expanding the scope of biological investigation could uncover new therapeutic applications for this class of compounds.
For instance, recent studies on furo[2,3-d]pyrimidine derivatives have identified potent dual inhibitors of PI3K/AKT, another critical signaling pathway implicated in cancer cell growth and survival. nih.gov Furthermore, the thieno[2,3-d]pyrimidine (B153573) core, a close bioisosteric analogue of the furo[2,3-d]pyrimidine system, has been successfully utilized to develop selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. ijper.org This suggests that the this compound scaffold could also be adapted to target COX enzymes. Other related heterocyclic systems like pyrido[2,3-d]pyrimidines have been investigated as inhibitors of EGFR and PIM-1 kinase. nih.govnih.gov The exploration of these and other kinase targets, as well as non-kinase enzymes, represents a fertile ground for future research.
Integration of Advanced Computational Chemistry in Drug Design and Discovery
Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.gov For the this compound series, computational methods have already played a significant role. Molecular docking studies have been used to elucidate the binding modes of these compounds with their protein targets. For example, docking simulations confirmed that compound 11 binds to the colchicine site on tubulin, providing a molecular basis for its microtubule-destabilizing activity. nih.gov Similarly, molecular docking and dynamics simulations were used to study the binding patterns of furo[2,3-d]pyrimidine derivatives with PI3K and AKT-1. nih.gov
Future efforts should integrate more advanced computational techniques. Virtual high-throughput screening of large compound libraries can identify novel hits with diverse chemical structures. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of unsynthesized compounds, thereby prioritizing synthetic efforts. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the determinants of binding affinity and selectivity.
Mechanistic Investigations at the Molecular Level
A thorough understanding of a drug's mechanism of action at the molecular level is crucial for its clinical development. For this compound derivatives, the primary mechanism involves the dual inhibition of RTKs and tubulin. nih.gov At the molecular level, this translates to inhibiting the autophosphorylation of kinases like VEGFR-2 and PDGFR-β, thereby blocking downstream signaling pathways essential for angiogenesis. nih.gov Concurrently, these compounds interact with the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. nih.gov This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of apoptotic pathways, and ultimately, cancer cell death. nih.gov
Future mechanistic studies should aim to further dissect these processes. Investigating the downstream effects of dual pathway inhibition on cellular signaling networks could reveal synergistic interactions and potential biomarkers of response. Advanced imaging techniques could be used to visualize the effects of these compounds on the microtubule cytoskeleton and tumor vasculature in real-time. Elucidating potential mechanisms of resistance, such as the overexpression of drug efflux pumps like P-glycoprotein or mutations in the target proteins, is also a critical area for investigation, although some derivatives have already shown the ability to overcome certain resistance mechanisms. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed to synthesize the 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one scaffold?
The core scaffold is synthesized via multi-step protocols, often starting with the Gewald reaction. For example, ethyl-2-amino-4,5-dimethylthiophene-3-carboxylate is synthesized by condensing 2-butanone, sulfur, and ethyl cyanoacetate under diethylamine catalysis at 60°C . Subsequent cyclization with cyanamide in concentrated HCl yields the pyrimidinone ring. Temperature optimization is critical: reactions below 60°C or above 70°C reduce yields significantly . Advanced derivatives are synthesized via substitutions at the 2-position using acyl chlorides or aryl acetonitriles under NaH catalysis (0–5°C), with DMF as the solvent .
Q. How are synthesized derivatives characterized to confirm structural integrity?
Compounds are characterized using:
- FTIR : Confirmation of functional groups (e.g., NH at ~3,300 cm⁻¹, C=O at ~1,650 cm⁻¹) .
- NMR : ¹H and ¹³C spectra verify substituent positions (e.g., para-fluorophenyl protons at δ 7.8–7.6 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+1]⁺ at m/z 367.06 for trifluoromethyl derivatives) .
- TLC : Rf values (e.g., 0.85 for hexane:EtAc 9:1) ensure purity .
Q. What in vitro assays are used to evaluate COX-2 selectivity?
A COX Inhibitor Screening Assay Kit measures PGF2α levels via competitive ELISA. Compounds are tested at six concentrations (0.01–500 µM) against COX-1 (ovine) and COX-2 (human recombinant). PGF2α levels inversely correlate with inhibition, quantified at 412 nm using Ellman’s reagent. IC50 and selectivity index (SI = COX-1 IC50/COX-2 IC50) are calculated, with indomethacin as a reference (SI = 0.04) .
Advanced Research Questions
Q. How do substituents at the 2-position influence COX-2 affinity and selectivity?
- Electron-withdrawing groups (e.g., para-fluorophenyl in Compound 5 ) enhance COX-2 selectivity (SI = 4.81) by increasing dipole interactions in the hydrophobic active site .
- Electron-donating groups (e.g., para-methoxyphenyl in Compound 6 ) reduce affinity (IC50 = 142.71 µM vs. 42.19 µM for Compound 5) due to decreased electronegativity .
- Ortho-substituents (e.g., trifluoromethyl in Compound 9 ) disrupt binding geometry, lowering SI to 0.12 .
Q. What mechanistic insights explain the selectivity of 5,6-dimethyl derivatives for COX-2?
COX-2’s larger active site accommodates bulky substituents. The 5,6-dimethyl groups optimize van der Waals interactions in the hydrophobic pocket, while the para-fluorophenyl group forms hydrogen bonds with Arg120 and Tyr355. Molecular docking studies suggest that trifluoromethyl groups induce steric clashes, reducing affinity .
Q. How does lead optimization improve nanomolar potency in COX-2 inhibitors?
- Bioisosteric replacement : Replacing thiophene with furan may enhance metabolic stability.
- Substituent fine-tuning : Introducing sulfonamide or methylsulfonyl groups improves hydrogen bonding .
- Pharmacokinetic profiling : Adjusting logP (via alkyl chain modifications) enhances blood-brain barrier penetration .
Q. What contradictions exist in structure-activity relationship (SAR) data for this scaffold?
While para-substituents generally enhance activity, Compound 8 (amide at 2-position) shows moderate COX-2 inhibition (IC50 = 103.47 µM) despite favorable steric parameters. This suggests polar groups may disrupt hydrophobic interactions, highlighting the need for 3D-QSAR modeling .
Q. How do these derivatives compare to clinical COX-2 inhibitors like celecoxib?
- Potency : Celecoxib (IC50 = 0.04 µM for COX-2) is 1,000-fold more potent than Compound 5 (IC50 = 42.19 µM).
- Selectivity : Celecoxib (SI > 300) outperforms current derivatives, indicating a need for scaffold optimization .
Methodological Considerations
Q. How are IC50 values statistically validated in enzymatic assays?
Dose-response curves are plotted using nonlinear regression (e.g., GraphPad Prism). Triplicate measurements at each concentration ensure reproducibility. Outliers are excluded via Grubbs’ test (α = 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
